N,N-bis(cyanomethyl)biphenyl-4-carboxamide
Description
N,N-bis(cyanomethyl)biphenyl-4-carboxamide is a substituted carboxamide derivative featuring two cyanomethyl groups attached to the nitrogen atom of a biphenyl-4-carboxamide scaffold. These compounds are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), catalyzed by copper-based systems . The cyanomethyl group imparts unique electronic and steric properties, influencing reactivity and applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-phenylbenzamide |
InChI |
InChI=1S/C17H13N3O/c18-10-12-20(13-11-19)17(21)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,12-13H2 |
InChI Key |
IGVQXMLVFDKHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions, forming a variety of heterocyclic compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include heterocyclic compounds and derivatives with potential biological activities.
Scientific Research Applications
N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications:
Industry: Used in the production of various organic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-BIS(CYANOMETHYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its ability to participate in various chemical reactions due to the presence of cyano and amide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Structural and Spectral Comparisons
Key structural differences among N,N-bis(cyanomethyl)amine derivatives arise from the amine substituent, which affects spectral properties and stability:
Table 2: NMR and Mass Spectrometry Data
Reactivity and Functional Group Effects
- Electron-Donating Groups: Enhance bis-cyanomethylation efficiency. For example, N-(4-methoxybenzyl)- and N-(4-methylbenzyl)- derivatives form readily due to increased amine nucleophilicity .
- Electron-Withdrawing Groups: Suppress bis-cyanomethylation. Aniline derivatives with nitro or cyano groups yield mono-cyanomethylated products (e.g., cyanomethylamines 4a–c) .
- Steric Effects : Bulky substituents (e.g., benzhydryl in 2f ) reduce reaction rates but stabilize products through steric shielding .
Comparison with Related Compounds
N,N-bis(2-Cyanoethyl)biphenyl-4-carboxamide
This analog substitutes cyanomethyl with cyanoethyl groups, increasing chain length and flexibility. The extended structure may enhance binding affinity in biological systems but reduce thermal stability compared to cyanomethyl derivatives .
N,N-bis(2,3-Epoxypropyl)aniline
While structurally distinct, this compound highlights how alternative functional groups (epoxy vs. cyanomethyl) alter reactivity. Epoxy derivatives are prone to ring-opening reactions, whereas cyanomethyl groups participate in nucleophilic additions .
N,N'-Bis(cyanomethyl)methylenediamines
These seven-component coupling products (e.g., 1a) are precursors to bis(cyanomethyl)amines. Their retro-Mannich decomposition under catalytic conditions underscores the dynamic equilibrium in multi-component reactions .
Biological Activity
N,N-bis(cyanomethyl)biphenyl-4-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth look at its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl backbone with two cyanomethyl groups and a carboxamide functional group. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, leading to its observed activities.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast (MCF-7), cervical (HeLa), and pancreatic (PANC-1) cancer cells. The compound showed IC50 values in the micromolar range, indicating potent cytotoxicity.
The mechanism of action appears to be linked to the disruption of microtubule dynamics, similar to other known chemotherapeutics like paclitaxel. This disruption leads to mitotic catastrophe and subsequent apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Microtubule Disruption : The compound binds to tubulin, inhibiting polymerization and causing microtubule destabilization.
- Induction of Apoptosis : Flow cytometry analyses have shown increased early and late apoptotic cell populations upon treatment with this compound, suggesting a robust apoptotic response in treated cells .
- Nrf2 Activation : Some studies indicate that compounds in this class may activate the Nrf2 pathway, leading to increased expression of detoxifying enzymes like NQO1, which can provide cellular protection against oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Cyanomethyl Groups : These groups enhance lipophilicity and improve binding affinity for target proteins.
- Biphenyl Core : This structure is crucial for maintaining the spatial orientation necessary for interaction with tubulin and other biomolecules.
Research into SAR has shown that modifications to either the biphenyl core or the cyanomethyl groups can significantly alter potency and selectivity against different cancer cell lines .
Study 1: Anticancer Efficacy
In a study examining various derivatives of biphenyl carboxamides, this compound was highlighted for its superior anticancer activity compared to other analogs. The study reported that this compound induced significant cytotoxicity in MCF-7 cells with an IC50 value of 0.65 µM, making it a candidate for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that treatment with this compound resulted in a marked increase in apoptotic cell populations across multiple cancer cell lines. The study used flow cytometry to quantify live, early apoptotic, and late apoptotic cells after 72 hours of treatment, demonstrating a clear dose-dependent relationship .
Q & A
Q. What are the established synthetic routes for N,N-bis(cyanomethyl)biphenyl-4-carboxamide, and how is its purity validated?
- Methodological Answer : Synthesis typically involves coupling biphenyl-4-carboxylic acid derivatives with cyanomethylamine groups under amidation conditions. A common approach is to use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Post-synthesis, purity is validated via reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and elemental analysis. Structural confirmation requires H NMR (e.g., characteristic peaks for cyanomethyl protons at δ 2.8–3.2 ppm and aromatic protons in biphenyl at δ 7.2–8.0 ppm) and LC–MS (ESI) to confirm molecular ion peaks (e.g., [M+H] or [M–H]) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : Assign aromatic and aliphatic protons, with cross-peak validation via 2D-COSY or HSQC for connectivity.
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and nitrile C≡N stretch (~2200–2260 cm).
- LC–MS (ESI) : Quantify purity and verify molecular weight (e.g., using a Q-TOF mass spectrometer).
- XRD : For crystalline samples, single-crystal X-ray diffraction with SHELXL refinement resolves bond lengths/angles and confirms stereochemistry .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., residual electron density, twinning) be resolved during structural refinement?
- Methodological Answer : For problematic datasets (e.g., twinned or low-resolution crystals), use SHELXL’s TWIN/BASF commands to model twinning fractions. For residual density, check for solvent masking (using SQUEEZE in PLATON) or disorder modeling. Validate refinement with R cross-validation and ensure thermal displacement parameters (ADPs) are physically reasonable. High-resolution data (>1.0 Å) may require anisotropic refinement of non-H atoms .
Q. What strategies are employed to analyze the bioactivity of this compound against enzyme targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., trypanosomal 14α-demethylase) in fluorometric or colorimetric assays (e.g., CYP51 activity via lanosterol depletion).
- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) using MTT assays to assess selectivity.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) with X-ray structures of target enzymes to predict binding modes. Compare inhibition constants (K) with control inhibitors (e.g., VNF, a biphenyl carboxamide analog) to evaluate potency .
Q. How should conflicting spectroscopic and crystallographic data (e.g., unexpected tautomers or conformers) be addressed?
- Methodological Answer : Cross-validate using multiple techniques:
- VT-NMR : Variable-temperature NMR (e.g., 25–80°C) to detect dynamic equilibria between tautomers.
- DFT Calculations : Compare experimental H NMR shifts with computed spectra (e.g., Gaussian 16 B3LYP/6-31G*) for likely conformers.
- PXRD vs. SCXRD : Powder XRD can identify polymorphic impurities, while single-crystal data resolves dominant conformers. Report discrepancies as "disorder" in crystallographic files if unresolved .
Notes on Data Sources
- Structural and methodological insights derived from peer-reviewed crystallographic, synthetic, and bioactivity studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
